Pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Overview
Description
Pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from pentanoic acid and has a complex structure that includes multiple methyl groups and a double bond, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester typically involves esterification reactions. One common method is the reaction between 4-methylpentanoic acid and (2E)-3,7-dimethyl-2,6-octadien-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the removal of water formed during the reaction can drive the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts, while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide (NaOCH3) are commonly used.
Major Products Formed
Hydrolysis: 4-methylpentanoic acid and (2E)-3,7-dimethyl-2,6-octadien-1-ol.
Reduction: 4-methylpentanol and (2E)-3,7-dimethyl-2,6-octadien-1-ol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
Pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The double bond and methyl groups in the ester structure may also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of the (2E)-3,7-dimethyl-2,6-octadienyl group.
Pentanoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of the (2E)-3,7-dimethyl-2,6-octadienyl group.
Uniqueness
The presence of the (2E)-3,7-dimethyl-2,6-octadienyl group in pentanoic acid, 4-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester makes it unique compared to other esters. This group contributes to its distinct chemical properties, such as its reactivity and potential biological activity.
Properties
CAS No. |
136050-78-7 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 4-methylpentanoate |
InChI |
InChI=1S/C16H28O2/c1-13(2)7-6-8-15(5)11-12-18-16(17)10-9-14(3)4/h7,11,14H,6,8-10,12H2,1-5H3 |
InChI Key |
DUFDVHTVEPGEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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